Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate
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Overview
Description
Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. The presence of the quinoline structure imparts significant biological and pharmacological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate typically involves the use of various synthetic routes, including the Doebner–von Miller reaction, which is a classical method for synthesizing quinoline derivatives . This reaction involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of a strong acid catalyst. Additionally, modern synthetic methods such as microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids have been employed to enhance the efficiency and sustainability of the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, each with distinct chemical and biological properties .
Scientific Research Applications
Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: It exhibits potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenylquinoline-4-carboxylate: Similar in structure but lacks the isobutyl group, which may affect its biological activity.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which imparts different chemical and biological properties.
Uniqueness
Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate is unique due to the presence of the isobutyl group, which enhances its lipophilicity and potentially its ability to interact with biological membranes and targets. This structural feature may contribute to its distinct pharmacological profile compared to other quinoline derivatives .
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-14(2)12-15-8-10-16(11-9-15)20-13-18(21(23)24-3)17-6-4-5-7-19(17)22-20/h4-11,13-14H,12H2,1-3H3 |
InChI Key |
MDHKLVDLNQXSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Origin of Product |
United States |
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